molecular formula C16H13NO5 B5764366 2-acetyl-4-methylphenyl 3-nitrobenzoate

2-acetyl-4-methylphenyl 3-nitrobenzoate

Cat. No.: B5764366
M. Wt: 299.28 g/mol
InChI Key: KLFPEVXZXKCSOU-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylphenyl 3-nitrobenzoate is an aromatic ester featuring a 3-nitrobenzoate moiety esterified to a 2-acetyl-4-methylphenol group. The nitro group at the 3-position on the benzoate ring introduces distinct electronic and steric effects compared to other substitution patterns, influencing solubility, stability, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

(2-acetyl-4-methylphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-10-6-7-15(14(8-10)11(2)18)22-16(19)12-4-3-5-13(9-12)17(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFPEVXZXKCSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key properties of 2-acetyl-4-methylphenyl 3-nitrobenzoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Substituent Position Key Functional Groups
This compound* C₁₆H₁₃NO₅ ~299.28 ~3.07 3-nitrobenzoate Acetyl, methyl, nitro, ester
2-Acetyl-4-methylphenyl 4-nitrobenzoate C₁₆H₁₃NO₅ 299.28 3.065 4-nitrobenzoate Acetyl, methyl, nitro, ester
2-Acetyl-4-methylphenyl 4-chlorobenzoate C₁₆H₁₃ClO₃ 288.727 N/A 4-chlorobenzoate Acetyl, methyl, chloro, ester
Ethyl 3-nitrobenzoate C₉H₉NO₄ 195.17 1.82 3-nitrobenzoate Ethyl ester, nitro

*Estimated values based on 4-nitro analog .

Key Observations:
  • Nitro vs. Chloro Substituents: The nitro group (NO₂) in 3-nitrobenzoate derivatives increases molecular weight and polar surface area compared to chloro analogs (e.g., 288.727 vs.
  • Ester Group Variations : Ethyl esters (e.g., ethyl 3-nitrobenzoate) exhibit lower logP values (~1.82) than acetyl-methylphenyl esters (~3.07), suggesting reduced lipophilicity due to shorter alkyl chains .

Hydrogen Bonding and Crystal Packing

The nitro group is a strong hydrogen-bond acceptor, and its position influences supramolecular interactions:

  • 4-Nitrobenzoates : Para-substitution allows for more linear and extended hydrogen-bonding patterns, as observed in related nitroaromatic crystals .

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